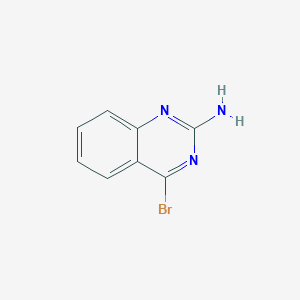

4-Bromoquinazolin-2-amine

CAS No.: 1264037-59-3

Cat. No.: VC16686884

Molecular Formula: C8H6BrN3

Molecular Weight: 224.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1264037-59-3 |

|---|---|

| Molecular Formula | C8H6BrN3 |

| Molecular Weight | 224.06 g/mol |

| IUPAC Name | 4-bromoquinazolin-2-amine |

| Standard InChI | InChI=1S/C8H6BrN3/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H,(H2,10,11,12) |

| Standard InChI Key | DJHAQYDHLGQCNE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NC(=N2)N)Br |

Introduction

4-Bromoquinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family. It is characterized by a bromine atom at the 4-position and an amino group at the 2-position of the quinazoline ring. Quinazolines, including their derivatives, are of significant interest in medicinal chemistry due to their diverse biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis Methods

The synthesis of 4-Bromoquinazolin-2-amine can be achieved through several methods, involving careful control of reaction conditions such as temperature, solvent choice, and reaction time. These methods typically involve starting materials that undergo a series of chemical transformations to form the desired quinazoline derivative.

Biological Activities and Potential Applications

Quinazolines, including 4-Bromoquinazolin-2-amine, are known for their role as scaffolds in drug discovery. They often serve as precursors for biologically active molecules. The mechanism of action for compounds like 4-Bromoquinazolin-2-amine involves interaction with biological targets such as enzymes or receptors, which can lead to inhibition or modulation of target activity.

Data from molecular docking studies suggest that modifications on the quinazoline scaffold can significantly enhance biological activity against specific targets. This makes 4-Bromoquinazolin-2-amine a valuable target for further research in medicinal chemistry and related fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume